Diethyl chlorophosphate
Description
Overview of Organophosphorus Chemistry and its Significance
Organophosphorus chemistry is a major branch of organic chemistry that studies compounds containing carbon-phosphorus bonds. These compounds are significant due to their wide range of applications in medicine, agriculture, and industry. nih.gov Phosphorus, a key element in living organisms, is essential for life-sustaining compounds and can also be found in pharmaceuticals, pesticides, and nerve agents. researchgate.net The unique properties of organophosphorus compounds, such as their multivalency, variable oxidation states, and metal-binding capabilities, make them a versatile class of chemicals. beilstein-journals.org They are integral to modern synthetic chemistry and chemical biology, found in bioactive natural products, therapeutic agents, and as ligands in catalysis. beilstein-journals.orglongdom.org
Historical Context of Diethyl Chlorophosphate Discovery and Early Research
The synthesis of this compound is often achieved through the Atherton-Todd reaction, which involves the chlorination of diethyl phosphite (B83602) with carbon tetrachloride. georganics.sk Another method of preparation is the reaction of phosphoryl chloride with ethanol (B145695) in the presence of triethylamine (B128534). georganics.sk Early research into this compound was driven by its utility as a reagent in organic synthesis. It was identified as a cholinesterase inhibitor, indicating its potential for biochemical research. georganics.sknih.gov
Role of this compound as a Key Intermediate in Chemical Synthesis
This compound is a highly versatile reagent in organic synthesis, primarily used to introduce a diethyl phosphate (B84403) group into molecules. chemimpex.comwikipedia.org Its reactivity makes it an important intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. lookchem.commarketresearchintellect.com
Key applications in chemical synthesis include:
Phosphorylation: It is widely used for the phosphorylation of alcohols, amines, and carboxylates. wikipedia.orgmarketresearchintellect.com
Conversion of Ketones: Ketones can be converted to enol phosphates using this compound. These enol phosphates can then be reduced to alkenes or coupled with organometallic reagents to create substituted alkenes. georganics.sk
Synthesis of β-keto phosphonates: The enol phosphates derived from ketones can be further converted into β-keto phosphonates, which are valuable in Horner-Emmons homologation reactions. georganics.sk
Industrial Applications: It serves as an intermediate in the manufacturing of flame retardants and plasticizers. chemimpex.com
The global market for this compound is growing, driven by its extensive use in the pharmaceutical and agrochemical industries. dataintelo.com
Relevance of this compound in Biochemical Research
In the realm of biochemical research, this compound is a valuable tool for studying biological systems and the interactions of phosphorus compounds within them. lookchem.com Its ability to act as a cholinesterase inhibitor has been a key area of investigation. georganics.sknih.gov
Specific applications in biochemical research include:
Enzyme Inhibition Studies: As a cholinesterase inhibitor, it is used to study the mechanisms of enzyme inhibition and the structure of active sites. georganics.sknih.gov
Modification of Biomolecules: Researchers utilize this compound to modify proteins and nucleic acids, which aids in understanding their structure and function. chemimpex.com
Synthesis of Biologically Active Molecules: It is used in the synthesis of phosphoroamidates, which are found in a variety of biologically active natural products like Microcin C7 and Phosphocreatine. georganics.sk
Current Research Trends and Future Outlooks for this compound
The demand for this compound is projected to continue its upward trend, with the global market expected to see significant growth. dataintelo.comdigitalpress.blog This growth is fueled by the expanding pharmaceutical and agrochemical sectors, particularly in developing regions. digitalpress.blog
Current research is focused on several key areas:
Development of Greener Synthesis Methods: There is an increasing emphasis on creating more sustainable and environmentally friendly chemical processes, which includes the synthesis and application of this compound. marketresearchintellect.comdataintelo.com
Novel Applications: Ongoing research aims to discover new applications for this compound, driven by innovations in synthetic methodologies. marketresearchintellect.comdigitalpress.blog
High-Purity Formulations: The demand for high-purity this compound is growing, especially within the pharmaceutical industry where stringent quality standards are essential. dataintelo.comdigitalpress.blog
Future prospects for this compound appear promising, with continued investment in research and development expected to broaden its applications and improve production technologies. marketresearchintellect.comdigitalpress.blog
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 814-49-3 |
| Molecular Formula | C4H10ClO3P |
| Molecular Weight | 172.55 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 60 °C at 2 mmHg |
| Density | 1.194 g/mL at 25 °C |
| Refractive Index | n20/D 1.416 |
Data sourced from multiple references. georganics.skchemimpex.comlookchem.comscbt.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
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InChI |
InChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |
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InChI Key |
LGTLXDJOAJDFLR-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOP(=O)(OCC)Cl | |
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Molecular Formula |
C4H10ClO3P | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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DSSTOX Substance ID |
DTXSID4052556 | |
| Record name | Diethyl phosphorochloridate | |
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Molecular Weight |
172.55 g/mol | |
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Physical Description |
Diethyl chlorophosphate is a clear liquid. This material is used as an intermediate in organic synthesis. (EPA, 1998), Water-white liquid; [Hawley] Clear slightly brown liquid; [MSDSonline] | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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| Record name | Diethyl chlorophosphate | |
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Boiling Point |
140 °F at 2 mmHg (EPA, 1998), 60 °C @ 2 mm Hg | |
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| Record name | DIETHYL CHLOROPHOSPHATE | |
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Solubility |
Sol in alcohols | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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Density |
1.1915 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1915 @ 25 °C | |
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Vapor Density |
5.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.94 | |
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Impurities |
95% minimum purity grade | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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Color/Form |
Water-white liquid | |
CAS No. |
814-49-3 | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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Synthetic Methodologies and Chemical Transformations of Diethyl Chlorophosphate
Established Synthetic Routes to Diethyl Chlorophosphate
Two primary methods have been firmly established for the synthesis of this compound, each employing different starting materials and reaction mechanisms.
The Atherton–Todd reaction is a well-established method for converting dialkyl phosphites into dialkyl chlorophosphates. wikipedia.org In the case of this compound, the synthesis involves the chlorination of diethyl phosphite (B83602) using carbon tetrachloride in the presence of a base, typically a tertiary amine like triethylamine (B128534). wikipedia.orggeorganics.sk
The reaction proceeds via the in-situ formation of a phosphonate (B1237965) anion, which then reacts with the chlorine source. bas.bg The amine base plays a crucial role in deprotonating the diethyl phosphite. wikipedia.org While the primary products are this compound and chloroform, the chlorophosphate is often highly reactive and may be used immediately for subsequent reactions. wikipedia.orgbeilstein-journals.org The mechanism has been a subject of considerable study, with evidence suggesting that the reaction involves a complex interplay between the phosphite, the base, and the halogenating agent. bas.bgbeilstein-journals.orgresearchgate.net
Another common and direct route to this compound involves the reaction of phosphoryl chloride (POCl₃) with ethanol (B145695). georganics.sk This reaction requires a base, such as triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The stoichiometry of the reactants is critical to selectively produce the desired diester over the monoester or triester. Typically, two equivalents of ethanol react with one equivalent of phosphoryl chloride. The triethylamine acts as an HCl scavenger, driving the reaction towards the formation of the this compound.
An optimized laboratory-scale synthesis has been reported, providing the product in high yield. The specific conditions are detailed in the table below.
Table 1: Optimized Reaction Conditions for this compound Synthesis from Phosphoryl Chloride
| Parameter | Value |
|---|---|
| Reactants | Phosphoryl Chloride, Ethanol, Triethylamine |
| Solvent | tert-Butyl methyl ether |
| Temperature | Addition below -5 °C, then 5 hours at 20 °C |
| Work-up | Filtration, solvent removal, distillation |
| Yield | 89% |
This method provides a reliable and high-yielding pathway to this compound, distinct from the Atherton-Todd protocol.
Novel and Optimized Synthetic Approaches
Research continues to refine the synthesis of this compound, focusing on improving efficiency, yield, and reaction conditions through the use of catalysts and process optimization.
While bases like triethylamine are stoichiometrically consumed in the traditional methods, research into catalytic systems aims to improve process efficiency. However, the use of catalysts such as potassium carbonate (K₂CO₃) is more prominently documented in the derivatization of this compound rather than its direct synthesis. For instance, potassium carbonate has been effectively used as a catalyst in the synthesis of diethyl arylphosphoramidates from this compound and various amines. researchgate.net In this context, it facilitates the reaction between the chlorophosphate and the amine nucleophile. There is limited direct evidence in the reviewed literature for potassium carbonate being used as a primary catalyst for the synthesis of this compound itself from precursors like phosphoryl chloride or diethyl phosphite.
Optimization of reaction conditions is crucial for maximizing yield and purity. In the Atherton-Todd reaction, the choice of solvent and base can influence the reaction rate and selectivity. researchgate.net For the synthesis from phosphoryl chloride, controlling the temperature is critical. The dropwise addition of phosphoryl chloride to the ethanol and triethylamine mixture is performed at low temperatures (e.g., below -5 °C) to manage the exothermic nature of the reaction. Following the addition, allowing the mixture to warm to room temperature and stirring for several hours ensures the reaction goes to completion. The choice of a solvent like tert-butyl methyl ether facilitates the reaction and subsequent work-up, which involves filtering the triethylamine hydrochloride salt and purifying the final product by distillation under reduced pressure.
Derivatization Strategies for this compound
This compound is a versatile electrophilic reagent, primarily used to introduce the diethyl phosphate (B84403) group into other molecules. wikipedia.org This reactivity allows for a wide range of derivatization strategies.
One of the most common applications is the phosphorylation of alcohols and phenols to form the corresponding phosphate esters. wikipedia.org It is also routinely used to phosphorylate carboxylates and amines. wikipedia.org
A significant derivatization strategy involves the reaction with ketone enolates to produce enol phosphates. georganics.sk These enol phosphates are valuable synthetic intermediates that can be used in cross-coupling reactions, for the preparation of vinyl halides, and in the total synthesis of natural products like (±)-silphinene. researchgate.net The reaction of this compound with hydroxyphenols can yield monophosphorylated products, which have applications as flame retardants. researchgate.net
Furthermore, this compound is employed in the synthesis of phosphoramidates through its reaction with amines. georganics.skresearchgate.net In the field of biochemistry, it serves as a reagent in oligonucleotide synthesis, where it reacts selectively with hydroxyl groups activated as alkoxides. researchgate.net
The diverse reactivity of this compound is summarized in the table below.
Table 2: Summary of Derivatization Strategies for this compound
| Reactant Type | Product Type | Application / Significance |
|---|---|---|
| Alcohols, Phenols | Phosphate Esters | General synthetic intermediates |
| Ketone Enolates | Enol Phosphates | Intermediates for cross-coupling, vinyl halide synthesis, natural product synthesis |
| Hydroxyphenols | Monophosphorylated Phenols | Flame retardants |
| Amines | Phosphoramidates | Biologically active molecules, synthetic intermediates georganics.skresearchgate.net |
| Carboxylates | Acyl Phosphates | Activated carboxylic acid derivatives |
These strategies highlight the central role of this compound as a phosphorylating agent in modern organic synthesis.
Synthesis of Diethylphosphate (B48627) Esters from Alcohols
This compound serves as a general and effective reagent for the synthesis of diethylphosphate esters from alcohols. wikipedia.orgscientificlabs.ie The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus center of this compound, leading to the displacement of the chloride leaving group and the formation of the corresponding phosphate ester. wikipedia.org This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to neutralize the hydrochloric acid byproduct. orgsyn.orgresearchgate.net
The methodology has been successfully applied to a variety of alcohols, from simple alkanols to more complex structures like the terpene geraniol (B1671447) and porphyrin derivatives. orgsyn.orgresearchgate.net For instance, the reaction of geraniol with this compound in the presence of pyridine yields geranyl diethyl phosphate. orgsyn.org Similarly, an efficient phosphorylation of porphyrins bearing hydroxyl groups has been achieved using this compound with DABCO acting as both a catalyst and a proton scavenger. researchgate.net
Recent advancements have explored amine-free phosphorylation conditions. One such method employs a combination of 4-methylpyridine (B42270) N-oxide and 4 Å molecular sieves, which allows the reaction to proceed under mild conditions to provide phosphorylated products in excellent yields, even for acid-sensitive substrates. jst.go.jp
Table 1: Examples of Diethylphosphate Ester Synthesis from Alcohols
| Alcohol Substrate | Base/Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Geraniol | Pyridine | Diethyl ether | Geranyl diethyl phosphate | ~90% (crude) |
| Octanol | 4-Methylpyridine N-oxide / 4 Å MS | CH₂Cl₂ | Octyl diethyl phosphate | 92% |
| Phenethyl alcohol | 4-Methylpyridine N-oxide / 4 Å MS | CH₂Cl₂ | Phenethyl diethyl phosphate | 93% |
| Porphyrin-diol | DABCO | Not specified | Porphyrin-bis(diethylphosphate) | 97% |
Formation of Enol Phosphates from Ketones
This compound is instrumental in converting ketones into enol phosphates, which are valuable intermediates in organic synthesis. georganics.skresearchgate.net This transformation typically proceeds via the formation of a ketone enolate, generated by treating the ketone with a strong base. The enolate then acts as a nucleophile, attacking the this compound to yield the enol phosphate. researchgate.net
These enol phosphate intermediates can be further utilized in various synthetic applications, including cross-coupling reactions for the construction of heterocyclic systems. researchgate.net A modified one-pot Perkow reaction has also been developed, which allows for the synthesis of enol phosphates directly from ketones under mild conditions, avoiding the need for pre-formation of unfavorable α-haloketones. nih.govrsc.org This process often involves an initial α-tosyloxylation of the ketone, followed by the addition of a phosphorus(III) reagent. nih.gov The thermodynamic enolization of a ketone followed by quenching with this compound can regioselectively produce the desired enol phosphate, which can serve as a precursor to natural products. researchgate.net
Preparation of Beta-Keto Phosphonates via Enol Phosphates
Enol phosphates derived from ketones are key precursors for the synthesis of β-keto phosphonates, which are important reagents in transformations like the Horner-Wadsworth-Emmons reaction. georganics.sknih.gov The conversion of enol phosphates to β-keto phosphonates can be achieved through a rearrangement reaction. georganics.sk
One specific strategy involves a halogen-metal exchange-induced 1,3-phosphorus migration of 2-bromovinyl phosphates. acs.org These specialized enol phosphate intermediates are prepared by trapping the enolate of an α-bromo ketone with a dialkyl phosphorochloridate. acs.org Subsequent treatment with an organolithium reagent, such as n-butyllithium, induces metalation and triggers a facile and regiospecific rearrangement to afford the β-keto phosphonate. acs.org Unlike rearrangements induced by strong bases which can sometimes yield regioisomeric mixtures, this method has been shown to be highly regiospecific. acs.org
Synthesis of Phosphoramidates
Phosphoramidates, compounds possessing a phosphorus-nitrogen bond, can be synthesized through the reaction of amines with this compound. georganics.skwikipedia.org This reaction follows a nucleophilic substitution pathway where the amine attacks the electrophilic phosphorus atom, displacing the chloride ion. nih.gov The reaction is typically performed in the presence of a base like triethylamine to scavenge the HCl generated. nih.gov
This method is applicable to a wide range of primary and secondary amines, including aliphatic and aromatic amines, to produce the corresponding N-substituted phosphoramidates. nih.gov The resulting phosphoramidate (B1195095) linkage is found in a variety of biologically active molecules. georganics.sk One-pot procedures starting from dialkyl H-phosphonates have been developed, where an in situ chlorination step generates the reactive phosphorochloridate, which then reacts with the amine. For example, using trichloroisocyanuric acid for the chlorination of diethyl H-phosphonate followed by the addition of an amine and triethylamine affords the desired phosphoramidate in good yield. nih.gov
Table 2: Synthesis of Phosphoramidates from Diethyl H-phosphonate via in situ Chlorination
| Amine | Chlorinating Agent | Base | Product | Yield (%) |
|---|---|---|---|---|
| Diethylamine | Trichloroisocyanuric acid | Triethylamine | Diethyl diethylphosphoramidate | 79% (isolated) |
| Propylamine | Trichloroisocyanuric acid | Triethylamine | Diethyl propylphosphoramidate | 79% (isolated) |
Preparation of Isothiocyanates from Amines using this compound
A simple and efficient one-pot method for the synthesis of isothiocyanates from primary amines utilizes this compound as a key reagent. thieme-connect.comresearchgate.net The reaction proceeds by first forming a dithiocarbamate (B8719985) intermediate from the reaction of the amine with carbon disulfide. thieme-connect.comresearchgate.net this compound then acts as an efficient activating agent to facilitate the decomposition of the dithiocarbamate, affording the corresponding isothiocyanate in moderate yields. thieme-connect.comresearchgate.net This method is applicable to both aromatic and aliphatic primary amines and offers a rapid and straightforward alternative to traditional methods that may use more toxic reagents like thiophosgene. thieme-connect.comnih.gov
Table 3: Synthesis of Isothiocyanates using this compound
| Amine | Reagents | Product | Yield (%) |
|---|---|---|---|
| Aniline | CS₂, this compound | Phenyl isothiocyanate | Moderate |
| Benzylamine | CS₂, this compound | Benzyl isothiocyanate | Moderate |
| Cyclohexylamine | CS₂, this compound | Cyclohexyl isothiocyanate | Moderate |
Formation of Phosphorylated Hydroxyphenols
This compound can be used for the selective phosphorylation of hydroxyphenols. For example, the phosphorylation of hydroquinone (B1673460) with this compound has been shown to predominantly yield the monophosphorylated product, hydroquinone O-diethyl phosphate. researchgate.net This selective monofunctionalization is significant as the resulting molecules, which possess a free hydroxy group, can be used as flame retardants in polycondensation reactions. researchgate.net The reaction involves the nucleophilic attack of one of the phenolic hydroxyl groups on the this compound, a process that can be controlled to favor monosubstitution. researchgate.net
Mechanistic Studies of Reactions Involving this compound
The reactions involving this compound are predominantly governed by its nature as a strong electrophile. The phosphorus atom is electron-deficient due to the presence of the electronegative oxygen and chlorine atoms, making it susceptible to attack by various nucleophiles.
In the synthesis of phosphate esters, phosphoramidates, and enol phosphates, the mechanism is typically a nucleophilic substitution at the phosphorus center. A nucleophile (e.g., an alcohol, amine, or enolate) attacks the phosphorus atom, forming a trigonal bipyramidal intermediate or transition state. The chloride ion, being a good leaving group, is then expelled to yield the final phosphorylated product. wikipedia.orgnih.gov The presence of a base is often crucial to deprotonate the nucleophile, enhancing its reactivity, and to neutralize the HCl byproduct, driving the reaction to completion. orgsyn.org
More complex mechanisms can also be at play. For instance, in the copper(II)-mediated synthesis of β-ketophosphonates from enol acetates (a related transformation), a radical mechanism is proposed. beilstein-journals.orgbeilstein-journals.org Control experiments indicated that the reaction is inhibited by radical scavengers. The proposed pathway involves the generation of phosphorus-centered radicals from H-phosphonates, which then add to the double bond of the enol derivative. beilstein-journals.orgbeilstein-journals.org While this specific example does not use this compound directly in the key C-P bond formation step, it highlights that radical pathways are relevant in organophosphorus chemistry involving similar structural motifs. The rearrangement of 2-bromovinyl phosphates to β-keto phosphonates is initiated by a halogen-metal exchange, leading to a lithiated vinyl phosphate which then undergoes an intramolecular 1,3-migration of the phosphate group from oxygen to carbon. acs.org
Nucleophilic Substitution Reactions at the Phosphorus Center
This compound is a reactive organophosphorus compound characterized by an electrophilic phosphorus center, making it susceptible to attack by a variety of nucleophiles. wikipedia.org The primary reaction pathway is nucleophilic substitution, where the chloride ion, an effective leaving group, is displaced. This reactivity is harnessed in organic synthesis for the phosphorylation of nucleophilic functional groups, including alcohols, amines, and carboxylates. wikipedia.org
The mechanism of these substitution reactions at the tetracoordinate phosphorus center is a subject of detailed study and can proceed through two primary pathways:
Concerted Mechanism (SN2-type): This pathway involves a single, pentacoordinate transition state where the nucleophile bond forms concurrently with the cleavage of the phosphorus-chloride bond. sapub.org Kinetic studies on the hydrolysis of this compound provide evidence for such a one-stage mechanism. rsc.org
Stepwise Mechanism (Addition-Elimination): This pathway involves the formation of a metastable, trigonal bipyramidal pentacoordinate intermediate. sapub.orgnih.gov The reaction is completed in a second step when the leaving group departs from this intermediate. A change from a concerted to a stepwise mechanism can be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. sapub.org For instance, reactions with poor leaving groups are more likely to proceed through a stepwise mechanism. sapub.orgresearchgate.net
Common nucleophilic substitution reactions involving this compound include:
Reaction with Alcohols: Alcohols react to form corresponding diethyl phosphate esters, releasing hydrogen chloride. wikipedia.org
Reaction with Amines: Amines can be converted to their respective phospho esters. wikipedia.org
Formation of Enol Phosphates: Ketones can be converted to enol phosphates, which are versatile intermediates for further transformations like cross-coupling reactions or reductions. georganics.skresearchgate.net
The table below summarizes representative nucleophilic substitution reactions involving this compound.
| Nucleophile | Product Type | Significance |
| Alcohols (ROH) | Phosphate Esters ((C₂H₅O)₂P(O)OR) | General phosphorylation method wikipedia.org |
| Amines (RNH₂) | Phosphoramidates ((C₂H₅O)₂P(O)NHR) | Synthesis of biologically relevant linkages georganics.sk |
| Ketone Enolates | Enol Phosphates | Intermediates for C-C bond formation and reductions georganics.skresearchgate.net |
| Water (H₂O) | Diethyl Phosphate / Tetraethyl Pyrophosphate | Hydrolysis products wikipedia.org |
Influence of Catalysts and Solvents on Reaction Mechanisms
The mechanism and rate of nucleophilic substitution reactions of this compound are significantly influenced by the reaction environment, particularly the choice of solvent and the presence of catalysts.
Solvent Effects: Solvents can alter the reaction pathway by stabilizing or destabilizing the transition states or intermediates involved. For phosphate esters, moving from water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can dramatically increase reaction rates, sometimes by a factor of 10⁶–10⁷. nih.gov This rate enhancement is attributed to the poor solvation of the nucleophile in aprotic solvents, which increases its effective nucleophilicity, and the stabilization of the transition state. The polarity of the solvent can be a determining factor in whether a reaction proceeds through a concerted or a stepwise mechanism by altering the potential energy surface of the reaction. nih.gov
Catalysis: Various catalysts can be employed to promote reactions involving this compound. For example, in the Atherton-Todd reaction, which can be used to prepare phosphoroamidates, a base is required. Recent studies have explored the use of heterogeneous catalysts, such as Fe₃O₄@MgO nanoparticles, to facilitate this transformation efficiently. acs.org In other applications, bases like pyridine or triethylamine are commonly used not only to catalyze the reaction but also to act as scavengers for the HCl byproduct generated during the substitution. orgsyn.org For instance, in the synthesis of geranyl diethyl phosphate, pyridine is used in excess to drive the reaction forward. orgsyn.org
The table below details the effects of selected solvents and catalysts on reactions of phosphate esters.
| Condition | Effect | Mechanism of Influence | Example |
| Solvent | |||
| Dipolar Aprotic (e.g., DMSO) | Rate acceleration | Poor solvation of nucleophiles, increasing their reactivity. nih.gov | Hydrolysis of p-nitrophenyl phosphate nih.gov |
| Protic (e.g., Water, Ethanol) | Slower rates compared to aprotic | Strong solvation of nucleophiles, reducing their reactivity. | General hydrolysis reactions rsc.org |
| Catalyst | |||
| Tertiary Amines (e.g., Pyridine) | Rate acceleration, HCl scavenging | Acts as a nucleophilic catalyst and a base to neutralize acid byproduct. orgsyn.org | Synthesis of Geranyl Diethyl Phosphate orgsyn.org |
| Heterogeneous Catalysts (e.g., Fe₃O₄@MgO) | Increased efficiency | Provides a solid support and basic sites for the reaction. | Atherton-Todd synthesis of phosphoroamidates acs.org |
Kinetic Investigations of this compound Reactions
Kinetic studies are crucial for elucidating the mechanisms of reactions involving this compound. Such investigations typically involve monitoring the reaction rate under various conditions to determine the reaction order, rate constants, and the influence of substituents on reactivity.
For the hydrolysis of this compound, kinetic data supports a one-stage, or concerted (SN2-type), mechanism. rsc.org In studies of similar organophosphate triesters, reactions with various nucleophiles are often found to obey pseudo-first-order kinetics when the nucleophile is present in excess. researchgate.net The linearity of Brønsted-type plots (logarithm of the rate constant vs. the pKa of the nucleophile) is a key diagnostic tool. A linear plot suggests a single, consistent reaction mechanism across the series of nucleophiles studied. researchgate.net For example, in the reactions of diethyl 4-nitrophenyl phosphate with secondary alicyclic amines and pyridines, the Brønsted plots were linear with slopes (β values) of 0.39 and 0.43, respectively, which is consistent with a concerted process. researchgate.net
The Hammett equation is another tool used to probe reaction mechanisms by correlating reaction rates with substituent constants (σ), providing the reaction constant (ρ). These linear free-energy relationships (LFERs) help in understanding charge distribution in the transition state. sapub.org
| Kinetic Parameter | Method of Determination | Mechanistic Insight |
| Reaction Order | Varying reactant concentrations | Establishes the molecularity of the rate-determining step. |
| Rate Constant (k) | Monitoring concentration change over time | Quantifies the reaction speed. |
| Brønsted β value | Plotting log(k) vs. pKa of a series of nucleophiles | Indicates the degree of bond formation in the transition state; linear plots suggest a consistent mechanism. researchgate.net |
| Hammett ρ value | Plotting log(k/k₀) vs. substituent constant σ | Reveals the sensitivity of the reaction to electronic effects and the nature of charge development at the reaction center. sapub.org |
| Kinetic Isotope Effect (KIE) | Comparing rates of isotopically labeled reactants | Provides information about bond breaking/formation in the rate-determining step. sapub.org |
Transition State Analysis in this compound Reactions
The transition state (TS) in nucleophilic substitution reactions at the phosphorus center of this compound is typically a pentacoordinate structure. The geometry and stability of this TS are central to determining the reaction mechanism.
In a concerted (SN2-type) mechanism , the reaction proceeds through a single trigonal bipyramidal transition state. sapub.org The nucleophile and the leaving group occupy the two apical positions. This pathway is favored for substrates with good leaving groups and strong nucleophiles. Kinetic studies of this compound hydrolysis are consistent with this type of single transition state model. rsc.org
In a stepwise (addition-elimination) mechanism , a trigonal bipyramidal pentacoordinate species exists as a true intermediate, not just a transition state. sapub.orgnih.gov This intermediate is more likely to form when its stability is enhanced, for example, by the presence of five- or six-membered rings incorporating the phosphorus atom. The instability of the hypothetical pentacoordinate intermediate that would be formed in reactions with certain nucleophiles is often cited as evidence for a concerted mechanism. researchgate.net
Theoretical studies, such as DFT calculations, complement experimental findings by modeling the structures and energies of reactants, transition states, and intermediates. These calculations help to visualize the reaction pathway and rationalize the observed reactivity and stereochemistry. nih.gov
| Mechanism | Key Species | Characteristics |
| Concerted (SN2-type) | Single Pentacoordinate Transition State | Synchronous bond formation and bond cleavage. Favored by good leaving groups. sapub.org |
| Stepwise (Addition-Elimination) | Pentacoordinate Intermediate | A discrete, metastable species is formed, which then decomposes to products. sapub.orgnih.gov |
Stereoselective Synthesis Utilizing this compound Intermediates
This compound is a valuable reagent in stereoselective synthesis, where it is used to create phosphate intermediates that control the stereochemical outcome of subsequent reactions. The stereochemistry at the phosphorus center itself can also be controlled, with reactions proceeding via inversion or retention of configuration. nih.gov
A notable application is the regioselective formation of enol phosphates from ketones. In the total synthesis of the natural product (±)-silphinene, thermodynamic enolization of a complex ketone followed by quenching with this compound (DECP) selectively yielded the desired enol phosphate isomer. researchgate.net This intermediate was then carried forward to construct the target molecule with high selectivity. researchgate.net
Another example is found in biomimetic polyene cyclizations. Geraniol, an achiral alcohol, can be converted into geranyl diethyl phosphate using this compound and pyridine. orgsyn.org This phosphate intermediate then serves as a precursor in cation-π cyclization reactions, which are powerful methods for the rapid and stereoselective generation of complex polycyclic structures. orgsyn.org
The stereochemical outcome of nucleophilic substitution at the phosphorus atom of cyclic phosphate analogues often depends on the reaction mechanism. For example, replacement of a chloride in certain cyclic thiophosphoryl chlorides by a nucleophile can proceed with retention of configuration, which is rationalized by an addition-elimination mechanism involving a pentacoordinate intermediate. nih.gov In other cases, inversion of configuration is observed, consistent with a direct SN2-type displacement. nih.gov
| Synthetic Application | Intermediate | Role of this compound | Stereochemical Outcome |
| Total Synthesis of (±)-Silphinene | Enol Phosphate | Reacts with a ketone enolate to form a key intermediate. researchgate.net | Regioselective formation of the thermodynamic enol phosphate. researchgate.net |
| Biomimetic Polyene Cyclization | Geranyl Diethyl Phosphate | Converts an allylic alcohol into a good leaving group for cyclization initiation. orgsyn.org | Enables stereoselective ring construction. orgsyn.org |
| Stereospecific Nucleophilic Substitution | Cyclic Phosphorothioates | Precursor for diastereomeric phosphorus compounds. | Can proceed with either inversion or retention of configuration at phosphorus. nih.gov |
Advanced Applications of Diethyl Chlorophosphate in Organic Synthesis
Diethyl Chlorophosphate in the Synthesis of Pharmaceutical Intermediateschemimpex.com
The introduction of a phosphate (B84403) or phosphonate (B1237965) moiety into a drug candidate can significantly alter its biological activity, selectivity, and pharmacokinetic profile. This compound serves as a key reagent for this purpose, enabling the phosphorylation of various functional groups. chemimpex.comwikipedia.org It is particularly utilized in the development of drugs that require phosphonate groups to exert their therapeutic effects. chemimpex.com The reagent's reactivity allows for the efficient formation of phosphate esters from alcohols, a common step in the synthesis of pharmaceutical intermediates. wikipedia.org
Phosphonates are crucial functional groups in medicinal chemistry, often used as stable mimics of phosphate esters or as transition-state analogs for enzyme inhibitors. This compound is instrumental in the synthesis of β-keto phosphonates, which are valuable precursors in reactions like the Horner-Wadsworth-Emmons olefination to construct complex molecular scaffolds. georganics.sk Furthermore, phosphoroamidate linkages, found in a variety of biologically active natural products such as Phosphocreatine and Phosphoramidon, can be synthesized using methodologies involving phosphorylating agents like this compound. georganics.sk
A practical application of this compound in pharmaceutical development is its use in the industrial-scale production of SUN N4057, a drug candidate for the treatment of cerebral infarction. researchgate.net The synthesis involves the conversion of a ketone intermediate to a vinyl phosphate, a reaction facilitated by this compound. This process is noted for its efficiency and straightforward work-up procedure, making it suitable for large-scale manufacturing. researchgate.net
| Pharmaceutical Application | Intermediate Synthesized | Key Reaction |
| Drug Development | β-keto phosphonates | Conversion of enol phosphates |
| SUN N4057 Synthesis | Vinyl phosphate intermediate | Enolization and quenching with DECP |
Applications in Agrochemical Synthesischemimpex.com
The organophosphorus class of compounds forms the backbone of many modern agrochemicals. This compound is a fundamental building block in the synthesis of these products, serving as a precursor to the phosphonate and phosphate structures essential for their pesticidal activity. chemimpex.com
This compound is a key intermediate in the manufacturing of a wide range of pesticides, including herbicides, insecticides, and fungicides. chemimpex.com Its function is to introduce the diethyl phosphoryl group into a target molecule, which is often the source of the compound's biological activity. For example, it is used in the synthesis of organophosphorus derivatives that have shown significant antifungal efficacy against various fungal pathogens. derpharmachemica.com Research has demonstrated that thiophosphate derivatives, synthesized from related starting materials, often show enhanced activity compared to their phosphate counterparts. derpharmachemica.com
| Agrochemical Class | Role of this compound |
| Herbicides | Intermediate for phosphonate synthesis |
| Insecticides | Reagent for introducing the phosphoryl group |
| Fungicides | Synthesis of organophosphorus antifungal agents |
Role in Material Science and Polymer Chemistrychemimpex.com
In the realm of material science, this compound is utilized to impart specific properties to polymers, most notably flame resistance. chemimpex.com It acts as a chemical modifier, incorporating phosphorus into the material's structure.
This compound is used in the synthesis of phosphorus-containing flame retardants. chemimpex.com Phosphorus-based flame retardants can function in both the gas phase and the condensed phase. In the condensed phase, they promote the formation of a stable char layer on the polymer surface upon heating, which insulates the underlying material from the heat source and reduces the release of flammable volatiles. nih.gov In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle. nih.gov
A specific application involves the phosphorylation of hydroxyphenols, such as hydroquinone (B1673460), with this compound to produce monophosphorylated compounds. researchgate.net These molecules can then be incorporated into polymers through polycondensation reactions, providing inherent flame retardancy to the final material. researchgate.net Studies on wood have also shown that chemical modification with this compound significantly improves its thermal degradation properties by lowering the temperature of pyrolysis and increasing the amount of char formed, thereby enhancing its flame-retardant characteristics. swst.org
| Research Finding | Effect of this compound |
| Phosphorylation of Hydroquinone | Creates flame retardant monomers for polycondensation. researchgate.net |
| Treatment of Southern Pine | Lowers pyrolysis temperature and increases char formation. swst.org |
Synthesis of Plasticizers
This compound serves as a key reagent in the preparation of specialized plasticizers, particularly those designed to impart flame-retardant properties to polymers like polyvinyl chloride (PVC). chemimpex.comrsc.org An innovative approach involves the use of renewable resources, such as castor oil, to create these functional additives. rsc.orgresearchgate.net
In one example, a flame-retardant plasticizer was synthesized using castor oil, 1,3,5-tris(2-hydroxyethyl)cyanuric acid (THEIC), and this compound. rsc.orgresearchgate.net The process involves reacting the hydroxyl groups of a castor oil-based intermediate with this compound to introduce phosphate moieties into the final plasticizer molecule. rsc.org These phosphate groups are crucial for the flame-retardant mechanism. When the PVC material is exposed to fire, the phosphate groups facilitate the formation of a char layer, which insulates the underlying polymer and impedes the combustion process. rsc.org The performance of PVC materials plasticized with this castor oil-based phosphate product showed significant improvements in fire resistance compared to materials using the conventional plasticizer dioctyl phthalate (B1215562) (DOP). researchgate.net
Table 1: Flame Retardancy Test Results for PVC Formulations
| Parameter | PVC with DOP (D-1) | PVC with THEIC–MR-phosphate (N-3) |
| Time to Ignition (s) | 10 | 25 |
| Peak Heat Release Rate (pHRR) (kW m⁻²) | 167.5 | 52.1 |
| Average Heat Release Rate (av-HRR) (kW m⁻²) | 44.7 | 21.1 |
| Data sourced from cone calorimeter analysis of PVC materials. researchgate.net |
Utilization in Natural Product Synthesis
The unique reactivity of this compound makes it an important reagent in the multistep synthesis of complex, biologically active natural products.
The total synthesis of (±)-silphinene, a tricyclic sesquiterpene, provides a clear example of the strategic use of this compound. researchgate.netthieme-connect.comyoutube.com In the final stages of a 12-step synthesis, a key ketone intermediate must be deoxygenated to form the target alkene, silphinene. researchgate.netresearchgate.net
Direct reduction of the ketone is not feasible. Instead, the ketone is first converted into a more reactive intermediate. This is achieved by treating the ketone's enolate with this compound. youtube.com The enolate is generated under thermodynamic conditions, and quenching this intermediate with this compound yields a stable enol phosphate. researchgate.netthieme-connect.com This enol phosphate is then subjected to a dissolving metal reduction, which cleaves the carbon-oxygen bond of the phosphate group to furnish the desired alkene, completing the synthesis of silphinene. researchgate.netyoutube.com This two-step sequence—enol phosphate formation and subsequent reduction—is a mild and effective method for the deoxygenation of ketones to alkenes. georganics.sk
This compound as a Reagent for Functional Group Interconversions
This compound facilitates several important functional group interconversions, primarily by converting ketones into versatile enol phosphate intermediates. georganics.sk
As demonstrated in the synthesis of silphinene, this compound is instrumental in the conversion of ketones to alkenes. georganics.sk The process begins with the deprotonation of a ketone using a strong base to form an enolate. This enolate is then trapped with this compound to produce a vinyl phosphate (enol phosphate). researchgate.net This intermediate can then be reduced to yield the corresponding alkene. georganics.sk This method provides a reliable alternative to other olefination reactions, such as the Wittig reaction. libretexts.org
The enol phosphates generated from ketones and this compound can also participate in cross-coupling reactions with various organometallic reagents. georganics.sk This allows for the formation of substituted alkenes, which are valuable structural motifs in organic chemistry. scielo.org.bo The enol phosphate group acts as a leaving group, enabling the coupling of an organometallic partner, such as an organocuprate, at the former carbonyl carbon. This reaction extends the utility of ketones beyond simple reduction, allowing for the construction of more complex carbon skeletons. georganics.sk
This compound is used to prepare β-keto phosphonates, which are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction. georganics.skwikipedia.org The HWE reaction is a widely used method for synthesizing alkenes, particularly E-alkenes, with high stereoselectivity. wikipedia.org
The synthesis of β-keto phosphonates can be achieved by reacting the enolate of a ketone with this compound to form the enol phosphate, which is then rearranged or further manipulated to yield the β-keto phosphonate. georganics.skuiowa.edu Alternatively, anions derived from phosphonates can react with esters in a Claisen-like condensation to form β-keto phosphonates. stackexchange.comorganic-chemistry.org These intermediates, once obtained, are deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to produce the target alkene, regenerating a water-soluble phosphate byproduct that is easily removed. wikipedia.org
This compound in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides, short fragments of DNA or RNA, is a cornerstone of modern molecular biology and biotechnology. The process involves the sequential addition of nucleotide building blocks to a growing chain. A critical step in this iterative process is the formation of a stable phosphate linkage between the nucleosides. This compound has played a historical and foundational role as a phosphorylating agent in the development of these synthetic methodologies, particularly within the framework of the phosphotriester approach.
The primary challenge in early oligonucleotide synthesis was controlling the reactivity of the phosphate group to form the desired 3'-5' phosphodiester bond while preventing unwanted side reactions, such as chain branching. The phosphotriester method, developed in the late 1960s, was a significant advancement over the earlier phosphodiester approach because it introduced a protecting group on the phosphate oxygen, creating a more stable phosphotriester intermediate. trilinkbiotech.com This protection strategy effectively masked the phosphate's reactivity, allowing for more controlled and higher-yield synthesis.
This compound serves as a key reagent in this strategy. It is used to convert an alcohol, specifically the hydroxyl group of a nucleoside, into a diethylphosphate (B48627) ester. wikipedia.org The core of this method involves the activation of a nucleoside's hydroxyl group, which then undergoes an O-selective reaction with this compound. This reaction forms the necessary nucleoside phosphate, creating the phosphotriester linkage that becomes the backbone of the oligonucleotide. researchgate.net This method is particularly noted for its application in syntheses involving N-unprotected nucleosides, where the selective reaction at the hydroxyl group is crucial. researchgate.net
The general reaction can be summarized as the coupling of a 5'-O-protected nucleoside with a 3'-O-protected nucleoside, facilitated by a phosphorylating agent like this compound in the presence of a coupling agent. While effective, the phosphotriester method, and by extension the use of this compound, has been largely superseded by the more efficient and automatable phosphoramidite (B1245037) method. trilinkbiotech.comatdbio.comwikipedia.org The phosphoramidite approach utilizes more reactive P(III) reagents (phosphoramidites) instead of P(V) reagents like this compound, resulting in significantly faster coupling times and higher yields, which are essential for the automated, solid-phase synthesis of long oligonucleotides. trilinkbiotech.comatdbio.com
Below is a table comparing the key features of major oligonucleotide synthesis methods, highlighting the evolution of the phosphorylating chemistry.
| Feature | Phosphodiester Method | Phosphotriester Method | Phosphoramidite Method |
| Phosphorus Reagent State | P(V) | P(V) | P(III) |
| Key Reagent Example | Dicyclohexylcarbodiimide (DCC) | This compound , Mesityl sulfonyl chloride | N,N-Diisopropylamino phosphoramidites |
| Intermediate Linkage | Phosphodiester | Phosphotriester | Phosphite (B83602) triester |
| Phosphate Protection | None | Required (e.g., cyanoethyl, o-chlorophenyl) | Required (e.g., cyanoethyl) |
| Coupling Time | Hours | 1-2 Hours | < 2 minutes |
| Automation Suitability | Low | Moderate | High |
Detailed research into the phosphotriester method demonstrated that the choice of activating and protecting groups was critical for success. The use of reagents like this compound provided a robust pathway for forming the internucleotide bond. However, the subsequent deprotection steps required to remove the phosphate protecting groups could sometimes lead to chain cleavage, a problem that limited the practical length of oligonucleotides that could be synthesized. trilinkbiotech.com The development of the phosphoramidite method solved many of these issues, leading to its widespread adoption. trilinkbiotech.com Nonetheless, the principles established by the phosphotriester approach, including the fundamental phosphorylation reaction involving reagents like this compound, were instrumental in advancing the field of nucleic acid chemistry.
Biochemical and Toxicological Research Perspectives on Diethyl Chlorophosphate
Diethyl Chlorophosphate as a Biochemical Research Agent
This compound (DECP) is a significant organophosphorus compound utilized in various biochemical research applications. chemimpex.comscbt.com Its reactivity allows it to serve as a tool for modifying biological molecules, which facilitates in-depth studies within biochemistry and molecular biology. chemimpex.com
Researchers employ this compound to investigate the roles and interactions of phosphorus-containing compounds within biological frameworks. It is used as a reagent to modify proteins and nucleic acids, enabling a deeper understanding of their functions. chemimpex.com The introduction of a diethyl phosphate (B84403) group can serve as a probe to study enzyme kinetics, protein-ligand interactions, and the structural-functional relationships of biomolecules. The electrophilic nature of the phosphorus atom in this compound makes it reactive towards nucleophilic groups found in amino acid residues and nucleic acid bases. wikipedia.org
This compound is recognized as a cholinesterase inhibitor. wikipedia.orggeorganics.sk This property makes it a valuable compound for studying the mechanisms of enzyme inhibition, particularly that of acetylcholinesterase (AChE). Organophosphorus compounds, including DECP, act as phosphorylating agents that irreversibly bind to the serine hydroxyl group in the active site of AChE. researchgate.net This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of nerve function. researchgate.netnih.gov Research on the inhibition of cholinesterase by diethyl phosphorochloridate provides insights into the kinetics and molecular interactions involved in this critical toxicological process. nih.gov
The table below summarizes key aspects of cholinesterase inhibition by organophosphorus compounds.
| Feature | Description |
| Mechanism | Phosphorylation of the serine hydroxyl group in the active site of acetylcholinesterase. |
| Effect | Irreversible inactivation of the enzyme. |
| Consequence | Accumulation of acetylcholine in the synaptic cleft. |
| Clinical Manifestation | Stimulation and subsequent blocking of cholinergic transmission. nih.gov |
Studies on organophosphorus poisoning often differentiate between dimethyl and diethyl compounds due to their varying toxicokinetic properties. nih.gov Research into the clinical profiles of patients poisoned with diethyl organophosphates, such as those related to DECP, reveals important information about patient outcomes.
A retrospective study comparing dimethyl and diethyl organophosphate poisoning indicated significant differences in clinical outcomes. nih.gov
| Clinical Outcome | Dimethyl Organophosphate | Diethyl Organophosphate | Adjusted Odds Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Ventilatory Requirement | 76% | 56% | 2.37 (1.01-5.57) | 0.047 |
| Duration of Ventilation (days, median) | 11 | 5 | 1.12 (1.04-1.21) | 0.002 |
| Incidence of Intermediate Syndrome | 58% | 26% | 2.84 (1.38-5.86) | 0.004 |
| Mortality | 14% | 6% | 1.29 (0.43-3.94) | 0.65 |
Data from a retrospective study on organophosphate poisoning. nih.gov
These findings highlight that while mortality rates may not differ significantly, patients with diethyl organophosphate poisoning may have a less severe clinical course in terms of respiratory complications compared to those with dimethyl organophosphate poisoning. nih.gov Clinical manifestations of organophosphate poisoning are consistent with the inhibition of acetylcholinesterase and include symptoms like miosis, respiratory distress, and in severe cases, respiratory failure. nih.govnih.gov
This compound as a Simulant for Nerve Agents
Due to the extreme toxicity of chemical warfare agents, less toxic simulants are crucial for developing and testing detection and decontamination technologies. researchgate.netrsc.org this compound is widely used as a simulant for G-series nerve agents, such as Sarin (B92409) (GB), because it shares a similar reactive phosphorus center. georganics.skrsc.orgnih.gov
A significant area of research focuses on creating sensitive and selective methods for detecting nerve agents. This compound plays a pivotal role in this research as a less hazardous substitute for actual agents. nih.gov Various detection platforms have been developed using DECP as the target analyte.
These technologies often rely on a chemical reaction between a sensor molecule and DECP, which results in a measurable signal, such as a change in fluorescence or color. rsc.orgnih.gov For instance, fluorescent probes have been designed that show enhanced fluorescence upon reaction with DECP. rsc.orgkaist.ac.kr This reaction is typically a nucleophilic attack by the probe on the phosphorus atom of DECP, leading to the formation of a new, more fluorescent compound. rsc.org Other approaches include the use of composite optical waveguide (COWG) sensors, which can detect DECP vapor at low concentrations. rsc.org
The table below presents different technologies developed for the detection of this compound.
| Detection Technology | Principle | Key Features |
| Fluorescent Probes | Reaction with DECP causes a "turn-on" fluorescence response. nih.gov | High sensitivity and selectivity, potential for real-time visual detection. rsc.orgnih.gov |
| Chemodosimeters | Nucleophilic substitution reaction with DECP leads to a ratiometric emission and color change. rsc.org | Can detect DECP in both liquid and vapor phases. rsc.org |
| Conjugated Microporous Polymer Films | Synergy of material properties and microporous structure facilitates ultrasensitive detection of DECP vapors. nih.gov | Low detection limit (parts per trillion range). nih.gov |
| Composite Optical Waveguide (COWG) Sensors | Exposure to DECP vapor causes rapid and reversible changes in the absorbance and refractive index of a sensitive membrane. rsc.org | High sensitivity and short response time. rsc.org |
The development of robust analytical methods for both the detection and quantification of nerve agents and their simulants is a critical aspect of chemical defense research. researchgate.net this compound is instrumental in the validation of these methodologies. researchgate.net
Analytical techniques for DECP are diverse and include chromogenic–fluorogenic probes, which provide a visual or fluorescent signal upon reaction. researchgate.net Electrochemical methods coupled with molecularly imprinted polymers have also been explored for the quantification of DECP in both vapor and liquid forms. researchgate.net Many developed methodologies focus on selective detection, while a subset addresses the more challenging aspect of quantification. researchgate.net The goal is to create methods that are not only sensitive and selective but also rapid and suitable for on-site applications. nih.govdntb.gov.ua
Analytical Methodologies for Detection and Quantification
Chromogenic-Fluorogenic Probes for this compound Detection
The detection of this compound (DCP), a simulant for nerve agents, has been a significant area of research, leading to the development of various chromogenic and fluorogenic probes. These probes offer a dual-mode detection system that combines the visual advantages of colorimetric sensing with the high sensitivity of fluorescence-based detection. nih.gov
One approach involves the use of small-molecule probes that can be synthesized in a single, high-yield step. nih.gov These probes often incorporate amine groups into Schiff base skeletons. nih.gov The detection mechanism is based on a "turn-on" fluorescence signal, which helps to avoid interference from photobleaching or quenching agents that can affect "turn-off" systems. nih.gov For instance, certain probes have demonstrated the ability to detect DCP vapor with a limit of detection as low as 0.14 parts per billion (ppb). nih.gov
Another class of probes is based on the pyrene (B120774) scaffold. An example is (E)-2-methoxy-3-(pyren-1-ylimino)-3,8a-dihydro-2H-chromen-4-ol (PMCO), which can detect DCP in both solution and gaseous phases. nih.gov Upon interaction with DCP, PMCO exhibits a distinct color change from yellow to colorless, accompanied by a highly intensified blue fluorescence under UV light. nih.gov This probe has shown high selectivity and sensitivity, with a detection limit of 1.32 µM in dimethyl sulfoxide (B87167) (DMSO) and 77.5 nM in a 20% water-DMSO mixture. nih.gov Its practical application has been demonstrated through paper strip-based tests for recognizing DCP in the presence of other toxic analytes and in various environmental samples like water and soil. nih.gov
Rhodamine-based sensors have also been effectively utilized. For example, N-(rhodamine B)-deoxylactam-5-amino-1-pentanol (dRB-APOH) was designed for the chromo-fluorogenic detection of nerve agent simulants. researchgate.net The detection mechanism involves a tandem phosphorylation and subsequent opening of the intramolecular deoxylactam triggered by the analyte. researchgate.net This process results in a measurable change in the probe's optical properties.
The key advantage of these dual-mode probes is their ability to provide both a rapid visual confirmation of the presence of DCP and a highly sensitive quantitative measurement through fluorescence spectroscopy.
| Probe Type | Detection Principle | Limit of Detection | Key Features |
| Amine-Schiff Base | "Turn-on" fluorescence | 0.14 ppb (vapor) | Dual-mode detection, high sensitivity. nih.gov |
| Pyrene-based (PMCO) | Colorimetric and fluorometric change | 1.32 µM (in DMSO), 77.5 nM (in 20% H2O-DMSO) | High selectivity, applicable to solution and gas phases, useful for real sample analysis. nih.gov |
| Rhodamine-deoxylactam (dRB-APOH) | Tandem phosphorylation and ring-opening | 25 ppm | Chromo-fluorogenic response. researchgate.net |
Surface Acoustic Wave Sensors
Surface Acoustic Wave (SAW) sensors have emerged as a promising technology for the detection of chemical vapors, including simulants for chemical warfare agents like this compound. nih.govnih.gov These devices operate by propagating a mechanical wave along the surface of a piezoelectric substrate. warwick.ac.uk Any changes to the physical properties of this surface, such as mass loading from the adsorption of chemical analytes, will alter the velocity and/or amplitude of the wave, which can be measured as a change in frequency. warwick.ac.uk
A typical SAW sensor consists of two interdigital transducers (IDTs) patterned on a piezoelectric crystal. nih.gov One IDT converts an electrical signal into a surface acoustic wave, and the other converts the wave back into an electrical signal after it has traversed the sensing area. nih.gov The sensing area is coated with a recognition layer that selectively interacts with the target analyte. nih.gov
For the detection of this compound and other nerve agent simulants, various metal oxide sensing layers have been investigated, including zinc oxide (ZnO), tellurium dioxide (TeO2), tin dioxide (SnO2), and titanium dioxide (TiO2). nih.gov The interaction of DCP vapor with these coatings leads to a measurable frequency shift. The sensitivity of these sensors can reach sub-parts-per-million (ppm) levels. nih.gov
The performance of SAW sensors is influenced by several factors, including the choice of the piezoelectric substrate and the properties of the recognition layer. mdpi.com Materials like quartz, lithium tantalate (LiTaO3), and lithium niobate (LiNbO3) are commonly used as piezoelectric substrates. mdpi.com The design of the sensor, such as a delay line or resonator configuration, also plays a crucial role in its sensitivity and stability. nih.govnih.gov
Molecularly Imprinted Polymers with Electrochemical Quantification
Molecularly Imprinted Polymers (MIPs) coupled with electrochemical detection methods offer a highly selective and sensitive approach for the quantification of this compound. researchgate.net MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, this compound. nih.gov This "molecular imprinting" process creates a polymer with a high affinity and selectivity for the target analyte.
The general process for creating a MIP involves polymerizing functional monomers and a cross-linker in the presence of the template molecule (DCP). nih.gov After polymerization, the template is removed, leaving behind specific recognition cavities. nih.gov When the MIP is exposed to a sample containing DCP, the target molecules rebind to these cavities.
For electrochemical quantification, the MIP is typically integrated with an electrode. nih.gov The binding of this compound to the MIP can be detected through various electrochemical techniques, such as voltammetry, amperometry, or impedance spectroscopy. nih.gov These techniques measure changes in the electrical properties of the electrode surface that occur upon analyte binding. For instance, the binding of DCP can alter the electron transfer resistance at the electrode surface, which can be quantified.
The combination of the high selectivity of MIPs with the high sensitivity of electrochemical methods allows for the development of robust sensors for the detection of this compound in various matrices. researchgate.net This approach has been successfully applied to the analysis of other organophosphorus compounds and various food contaminants. nih.gov
| Technique | Principle | Advantages |
| Molecularly Imprinted Polymers (MIPs) | Creation of specific recognition sites for a target molecule within a polymer matrix. | High selectivity and affinity for the target analyte, robust and stable. nih.gov |
| Electrochemical Quantification | Measurement of changes in electrical properties (e.g., current, potential, impedance) upon analyte binding to the MIP-modified electrode. | High sensitivity, rapid response, and potential for miniaturization. nih.gov |
Fluorescent Sensors (e.g., Conjugated Microporous Polymer Films)
Fluorescent sensors have been extensively developed for the sensitive detection of this compound. These sensors often rely on a change in their fluorescence properties upon interaction with the analyte. A notable example is the use of conjugated microporous polymer (CMP) films.
One such sensor utilizes a novel fluorescent probe, NZNN, which is based on naphthylimide and o-phenylenediamine (B120857). rsc.org The detection mechanism involves a specific nucleophilic reaction between the o-phenylenediamine group of the NZNN probe and this compound. rsc.org This reaction leads to a significant "turn-on" fluorescence response, characterized by high selectivity and a rapid response time of less than 6 seconds. rsc.org This particular sensor has demonstrated a low detection limit of 30.1 nM. rsc.org Furthermore, this technology has been incorporated into portable devices for the real-time detection of DCP vapor. rsc.org
Another approach involves the use of fluorescent BINOL-Si complexes. researchgate.net Three different complexes (FS1, FS2, and FS3) have been designed to exhibit green, yellow, and orange fluorescence, respectively. researchgate.net These probes also demonstrate a fast response time of less than 4 seconds and a very low detection limit of 0.0097 µmol/L, enabling naked-eye detection. researchgate.net
The development of fluorescent sensors for this compound also includes the incorporation of fluorescent indicator dyes, such as coumarin, into sol-gel materials. spiedigitallibrary.org These materials can be configured as thin films or nanoparticles. The use of dye-doped nanoparticles has been shown to improve the detection limit from 0.69 µM (for thin films) to 17 nM. spiedigitallibrary.org
| Sensor Type | Detection Mechanism | Limit of Detection | Response Time | Key Features |
| NZNN Probe | Nucleophilic reaction with o-phenylenediamine group | 30.1 nM | < 6 seconds | "Turn-on" fluorescence, high selectivity, portable. rsc.org |
| BINOL-Si Complexes | Not specified | 0.0097 µmol/L | < 4 seconds | Green, yellow, and orange fluorescence for naked-eye detection. researchgate.net |
| Coumarin in Sol-Gel Nanoparticles | Not specified | 17 nM | 12 seconds | Improved detection limit compared to thin films. spiedigitallibrary.org |
Colorimetric Detection Methods
Colorimetric detection methods for this compound provide a straightforward and often rapid means of identifying its presence through a visible color change. Many of the chromogenic-fluorogenic probes developed for DCP detection also function as colorimetric sensors. nih.gov
A prime example is the pyrene-based probe, (E)-2-methoxy-3-(pyren-1-ylimino)-3,8a-dihydro-2H-chromen-4-ol (PMCO). nih.gov When this probe comes into contact with this compound, it undergoes a distinct and immediate visual color change from yellow to colorless. nih.gov This change is easily observable in daylight, making it suitable for on-site and rapid screening applications. The practical utility of this colorimetric response has been demonstrated through the use of stained paper strips, which can be used to identify DCP even in a mixture of other similar toxic compounds. nih.gov
Another example is a rhodamine-deoxylactam-based sensor (RDS). researchgate.net The sensing mechanism is triggered by phosphorylation and subsequent ring-opening of the deoxylactam, which leads to a color change. researchgate.net This method is selective for DCP, with other metal ions and acids not interfering with the detection. researchgate.net
The development of recyclable, chromophore-free, one-dimensional photonic crystal (1D PC) films represents another advancement in the colorimetric detection of DCP in the vapor phase. researchgate.net These films can detect DCP at sub-ppm levels and their sensitivity can be tuned by humidity. researchgate.net
Spectroscopy-based Detection (e.g., SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that has been applied to the detection of various chemical compounds, including simulants for chemical warfare agents like this compound. SERS offers high sensitivity and provides a unique vibrational fingerprint of the target molecule, allowing for its specific identification. mdpi.com
The SERS technique relies on the enhancement of the Raman scattering signal of molecules that are adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. mdpi.com This enhancement allows for the detection of analytes at very low concentrations. For the detection of organophosphorus compounds, SERS-based methods have been developed that can identify these substances in complex matrices. dtu.dk
To improve the performance of SERS for detecting specific analytes, the SERS substrates can be modified. This can involve surface functionalization to increase the affinity of the substrate for the target molecule. dtu.dk For hydrophobic compounds like many organophosphates, strategies are devised to overcome their low affinity for typical SERS substrates. mdpi.com
The integration of SERS with microfluidic devices, such as centrifugal microfluidics, has been explored to automate the analysis and improve the repeatability of measurements. dtu.dk This combination, along with multivariate data analysis and machine learning, has enabled the robust quantification of nerve agents at relevant concentrations. dtu.dk Portable, handheld Raman systems are also available, making SERS a viable technique for on-site testing. dtu.dk
Mechanisms of Toxicity and Biological Interactions
The primary mechanism of toxicity for this compound is the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and pseudocholinesterase. jodrugs.comgeorganics.sk As an organophosphate compound, it acts as a competitive inhibitor of these enzymes. jodrugs.com
Acetylcholinesterase is responsible for the hydrolysis and subsequent inactivation of the neurotransmitter acetylcholine at nerve junctions. jodrugs.com By inhibiting AChE, this compound prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at the synapses, resulting in overstimulation and malfunction of the sympathetic, parasympathetic, and peripheral nervous systems, as well as parts of the central nervous system (CNS). jodrugs.com The clinical manifestations of this cholinergic excess include a range of symptoms affecting various bodily functions. jodrugs.com
Acute exposure to this compound can lead to symptoms such as pinpoint pupils, blurred vision, headache, dizziness, muscle spasms, and profound weakness. noaa.gov More severe effects can include vomiting, diarrhea, abdominal pain, seizures, and coma. noaa.gov Respiratory effects are a major concern and can include dyspnea, bronchorrhea, bronchospasm, and in severe cases, noncardiogenic pulmonary edema and respiratory paralysis. jodrugs.comnoaa.gov Inhalation of fumes from the decomposition of this compound can also cause respiratory tract irritation and chemical pneumonitis. jodrugs.com
Dermal exposure can also be fatal, as the compound can be absorbed through the skin. coleparmer.com The heart rate may be affected, with a potential decrease following oral exposure or an increase following dermal exposure. noaa.gov
The biological interactions of this compound are primarily centered on its reaction with the serine hydroxyl group in the active site of acetylcholinesterase, leading to the phosphorylation of the enzyme. This forms a stable, covalent bond that renders the enzyme inactive.
Cholinesterase Inhibition and Acetylcholine Accumulation
This compound functions as a potent inhibitor of cholinesterase enzymes, primarily acetylcholinesterase (AChE). jodrugs.comnih.govgeorganics.sk This inhibition is the principal mechanism behind its toxicity. The process involves the phosphorylation of a serine hydroxyl group within the active site of the acetylcholinesterase enzyme. nih.govcdc.gov This covalent modification incapacitates the enzyme, preventing it from performing its essential function: the hydrolysis of the neurotransmitter acetylcholine. jodrugs.comnih.gov
As a direct consequence of this enzymatic blockade, acetylcholine accumulates in the synaptic cleft and at neuromuscular junctions. jodrugs.comnih.gov This buildup leads to a state of excessive and prolonged stimulation of both muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems. nih.govmdpi.com This overstimulation, often termed a "cholinergic crisis," disrupts normal nerve impulse transmission and is responsible for the cascade of toxic effects observed following exposure to this compound and other organophosphorus compounds. nih.gov
Effects on Sympathetic, Parasympathetic, and Peripheral Nervous Systems
The accumulation of acetylcholine resulting from cholinesterase inhibition leads to widespread dysfunction across the autonomic and peripheral nervous systems. jodrugs.com The overstimulation of cholinergic receptors manifests in a variety of physiological effects, which can be categorized by the system they affect.
| Nervous System Division | Receptor Type | Effects of Acetylcholine Accumulation |
| Parasympathetic Nervous System | Muscarinic | Bradycardia, excessive salivation, lacrimation, diaphoresis (sweating), vomiting, diarrhea, urination, miosis (pupil constriction), bronchorrhea, and bronchospasm. jodrugs.com |
| Sympathetic Nervous System | Nicotinic (at ganglia), Muscarinic (at sweat glands) | Tachycardia, hypertension, and mydriasis (pupil dilation) can occur due to stimulation of sympathetic ganglia. jodrugs.com |
| Peripheral Nervous System (Somatic) | Nicotinic (at neuromuscular junction) | Muscle fasciculations (involuntary twitching), cramps, weakness, and in severe cases, respiratory failure due to paralysis of respiratory muscles. jodrugs.com |
These effects highlight the critical role of acetylcholinesterase in maintaining normal synaptic function and the profound systemic disruption that occurs when this enzyme is inhibited by compounds like this compound. The interplay of effects on both the parasympathetic and sympathetic systems can lead to a complex and often contradictory clinical presentation.
Potential for Polyneuropathy and Delayed Neurotoxicity
Certain organophosphorus compounds are known to induce a delayed-onset polyneuropathy, a condition referred to as Organophosphate-Induced Delayed Neuropathy (OPIDN) or Organophosphate-Induced Delayed Polyneuropathy (OPIDP). wikipedia.orgnih.gov This rare toxicity manifests as a distal degeneration of some axons in both the peripheral and central nervous systems, occurring 1 to 4 weeks after exposure. nih.gov While OPIDN has not been definitively reported in humans following exposure to this compound, the potential for such delayed neurotoxicity is a significant concern with organophosphates. jodrugs.com
The clinical presentation of OPIDN typically begins with cramping muscle pain in the lower limbs, followed by distal numbness and paresthesias (tingling or prickling sensations). nih.gov This progresses to weakness and depression of deep tendon reflexes, primarily in the lower limbs, and in severe cases, can affect the upper limbs as well. nih.gov The underlying pathology is characterized by axonal degeneration with secondary demyelination. nih.gov
The proposed mechanism for OPIDN involves the inhibition of an enzyme known as neuropathy target esterase (NTE), which is distinct from acetylcholinesterase. nih.gov The development of OPIDN is not directly correlated with the severity of the initial cholinergic crisis. nih.gov
| Feature | Description |
| Onset | Typically 1-4 weeks after exposure to the organophosphate. nih.gov |
| Initial Symptoms | Cramping muscle pain in the legs, distal numbness, and paresthesias. nih.gov |
| Progression | Progressive weakness and depression of deep tendon reflexes, starting in the lower limbs. nih.gov |
| Pathology | Distal axonal degeneration with secondary demyelination. nih.gov |
| Proposed Target | Neuropathy Target Esterase (NTE). nih.gov |
Hydrolysis and Degradation in Biological Systems
Hydrolysis Kinetics and Breakdown Product Distribution
The primary non-enzymatic degradation pathway for this compound in biological systems is hydrolysis. This reaction involves a nucleophilic substitution where the phosphorus-chlorine (P-Cl) bond is cleaved by water, resulting in the formation of a phosphorus-hydroxyl (P-OH) bond. researchgate.net The initial product of this hydrolysis is diethyl phosphoric acid.
While specific kinetic data for the hydrolysis of this compound under various biological conditions is not extensively detailed in the available literature, the rate of hydrolysis for organophosphates, in general, is influenced by factors such as pH and temperature. smolecule.com
The breakdown of this compound is a critical process in its detoxification. The distribution of breakdown products will depend on the specific conditions of the biological environment.
Formation of Pyrophosphate and Polyphosphate Species
Under controlled hydrolysis conditions, this compound can undergo a condensation reaction to form tetraethyl pyrophosphate (TEPP). wikipedia.orgwikipedia.org This process is not a simple hydrolysis but rather a reaction that can be facilitated by the presence of a mixture of this compound and triethyl phosphate, which can be formed from the reaction of ethanol (B145695) with phosphorus oxychloride. google.com The reaction proceeds with the elimination of ethyl chloride. google.com
The formation of pyrophosphates is a significant transformation as TEPP is also a potent cholinesterase inhibitor. wikipedia.org The potential for the in-situ formation of such potent byproducts from the degradation of this compound is an important area of toxicological research.
Enzymatic and Non-Enzymatic Hydrolysis Pathways
In biological systems, the hydrolysis of this compound can occur through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Hydrolysis: As previously mentioned, this involves the direct reaction of this compound with water, leading to the formation of diethyl phosphoric acid. researchgate.net This process is a key detoxification route, although its rate may be slow under physiological conditions.
Enzymatic Hydrolysis: Various enzymes, broadly classified as phosphotriesterases, are capable of hydrolyzing organophosphorus compounds. nih.govnih.gov These enzymes play a crucial role in the detoxification of organophosphates. While specific enzymes that act on this compound are not extensively characterized in the provided search results, the general mechanism involves the enzymatic catalysis of the hydrolysis of the phosphate ester bond. The efficiency of enzymatic hydrolysis can be significantly influenced by factors such as the type of enzyme, its concentration, pH, and temperature. nih.gov
Environmental Fate and Kinetics in Biological Contexts
Biotransformation Pathways of this compound
The biotransformation of this compound, an organophosphorus compound, is a critical process that determines its toxicity and environmental persistence. The primary metabolic route for detoxification involves enzymatic hydrolysis, a reaction catalyzed by a class of enzymes known as A-esterases or phosphoric triester hydrolases.
The central biotransformation pathway for this compound is the hydrolytic cleavage of the phosphorus-chloride (P-Cl) bond. This reaction is primarily mediated by A-esterases, with paraoxonase-1 (PON1) being a key enzyme in this family. nih.govresearchgate.netnih.gov PON1 is a serum esterase that plays a significant role in the detoxification of various organophosphorus compounds. nih.govresearchgate.netnih.gov The hydrolysis of this compound results in the formation of two main metabolites: diethyl phosphate (DEP) and hydrochloric acid.
Diethyl phosphate is a common urinary metabolite detected after exposure to various organophosphate pesticides containing a diethyl moiety. mst.dknih.govmdpi.comresearchgate.net Its presence in urine is a reliable biomarker of exposure to such compounds. mst.dknih.govmdpi.comresearchgate.net Studies on the metabolism of other organophosphates, like chlorpyrifos, have shown that diethyl phosphate is a major end-product of their breakdown in the body. cdc.govresearchgate.net
While other enzyme systems, such as cytochrome P450 (CYP) and glutathione (B108866) S-transferases (GSTs), are involved in the metabolism of some organophosphorus compounds, their role in the biotransformation of this compound is not as well-defined. For many organophosphates, CYP-mediated metabolism often involves oxidative desulfuration, a process of activation rather than detoxification. Given that this compound already exists in its "oxon" form (containing a P=O bond), this pathway is less relevant. The involvement of GSTs in the conjugation and subsequent detoxification of this compound has not been extensively documented. Therefore, hydrolysis by A-esterases remains the principal and most recognized pathway for its biotransformation in biological systems. nih.govnih.govresearchgate.netdntb.gov.ua
The table below summarizes the key components of the primary biotransformation pathway of this compound.
| Reactant | Enzyme Class | Key Enzyme | Primary Metabolite | Byproduct |
| This compound | A-esterases (Phosphoric triester hydrolases) | Paraoxonase-1 (PON1) | Diethyl phosphate (DEP) | Hydrochloric acid |
Analytical Methodologies for Diethyl Chlorophosphate
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure of diethyl chlorophosphate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about its atomic composition and chemical bonds.
NMR spectroscopy is a powerful method for confirming the structure of this compound by probing the magnetic properties of its atomic nuclei. Phosphorus-31 (³¹P) NMR is particularly diagnostic for organophosphorus compounds.
³¹P NMR: The ³¹P NMR spectrum of this compound shows a characteristic chemical shift at approximately 4.5 ppm when measured in a chloroform-d (B32938) (CDCl₃) solvent. blogspot.com
¹H NMR: The proton NMR spectrum provides information on the ethyl groups. It typically shows a triplet corresponding to the methyl protons (CH₃) at around 1.37 ppm and a multiplet for the methylene (B1212753) protons (CH₂) between 4.16 and 4.30 ppm. blogspot.com
¹³C NMR: The carbon-13 NMR spectrum further confirms the ethyl structure, with signals for the methyl carbon appearing as a doublet at 15.6 ppm and the methylene carbon as a doublet at 65.7 ppm, with coupling observed due to the adjacent phosphorus atom. blogspot.com
Detailed investigations of chemical reactions involving this compound often utilize ¹H NMR and ³¹P NMR to track the transformation of the compound. researchgate.net
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling (J) |
|---|---|---|
| ³¹P | 4.5 | Singlet |
| ¹H | 1.37 (CH₃) | Triplet, J = 6.0 Hz |
| ¹H | 4.16–4.30 (CH₂) | Multiplet |
| ¹³C | 15.6 (CH₃) | Doublet, J = 7.5 Hz |
| ¹³C | 65.7 (CH₂) | Doublet, J = 6.8 Hz |
Data sourced from Organic Spectroscopy International. blogspot.com
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns under ionization. The molecular weight of this compound is approximately 172.55 g/mol . nih.govnist.gov The technique is also used to confirm the products of reactions involving this compound, such as the phosphorylation of other molecules. researchgate.net
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. A key feature in the IR spectrum of this compound is the strong absorption peak for the phosphoryl group (P=O) stretching vibration, which appears around 1282 cm⁻¹. researchgate.net When this compound reacts with another molecule, such as a hydroxyl group, the formation of a new phosphorylated product can be confirmed by the shift of this P=O stretching vibration to a different frequency, for instance, to 1160 cm⁻¹. researchgate.net Other characteristic peaks include those for C-H stretching in the ethyl groups. orgsyn.org
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from complex mixtures, which is a necessary step for purification and quantitative analysis. Vapor phase chromatography, a form of gas chromatography, has been successfully used to analyze and separate this compound from related organophosphorus compounds. google.com For instance, this technique can distinguish and quantify this compound when it is present as an impurity in mixtures containing diethyl phosphorochloridothioate. google.com
Advanced Detection and Sensing Technologies
Given its use as a simulant for chemical warfare agents like Sarin (B92409), the development of sensitive and selective detection methods for this compound is an active area of research. researchgate.netrsc.orgrsc.org These technologies aim for rapid, real-time monitoring in both liquid and vapor phases. rsc.orgrsc.orgmdpi.com
A prominent approach in advanced detection is the use of chemodosimeters, which are molecules designed to undergo a specific chemical reaction with the target analyte, resulting in a measurable signal, such as a change in color or fluorescence. rsc.orgmdpi.comnih.gov
Mechanism: Many chemodosimeters for this compound are based on a nucleophilic substitution reaction. rsc.orgrsc.org A reactive site on the sensor molecule, such as a hydroxyl or amino group, attacks the electrophilic phosphorus atom in this compound, leading to the formation of a new phosphorylated product and a detectable optical response. mdpi.comnih.gov
Fluorescent Probes: Several novel fluorescent probes have been synthesized for this purpose. researchgate.netmdpi.com For example, a quinoline-based probe (BIPQ) exhibits a ratiometric change in its fluorescence emission and a visible color change from blue to cyan under UV light upon reacting with this compound. rsc.orgrsc.org Another sensor, based on a fluorescein (B123965) skeleton with two oxime groups (SWJT-4), functions as a "turn-on" fluorescent probe. mdpi.com
Sensitivity and Selectivity: These chemodosimeters demonstrate high sensitivity, with detection limits reported in the nanomolar (nM) to 10⁻⁸ M range in liquid solutions. researchgate.netrsc.orgrsc.org They are also designed to be highly selective, showing a response to this compound without interference from other common chemicals. nih.gov The practical application of these sensors has been demonstrated for detecting the compound in both solution and as a vapor on test papers. mdpi.com
Table 2: Examples of Chemodosimeters for this compound Detection
| Chemodosimeter | Sensing Mechanism | Observable Change | Detection Limit |
|---|---|---|---|
| BIPQ | Nucleophilic substitution followed by ring-closure | Ratiometric emission; color change (blue to cyan) | ~10⁻⁸ M |
| SWJT-4 | Phosphorylation of two oxime reactive sites | "Turn-on" fluorescence | Not specified |
| 3-Pyrrolyl BODIPY Schiff bases | Nucleophilic phosphorylation of a hydroxyl group | Change in optical signal | Not specified |
Data sourced from RSC Publishing, MDPI, and PubMed. rsc.orgrsc.orgmdpi.comnih.gov
Solid-State Films for Vapor Phase Detection
The detection of this compound (DCP) in the vapor phase is critical for timely environmental monitoring and security applications. Solid-state films offer a practical and effective platform for this purpose, enabling the development of portable and field-deployable sensors. These films are typically composed of a solid support or matrix, such as filter paper or a polymer, coated or embedded with a sensitive material that interacts with DCP vapor, leading to a measurable signal.
One prominent approach involves the use of luminescent metal-organic complexes. For instance, heteroleptic Europium(III) (Eu(III)) probes have been designed for the selective sensing of DCP. rsc.org These probes can be immobilized on a low-cost filter paper strip. rsc.org When the film is exposed to DCP vapor, the compound interacts with the Eu(III) complex, causing a selective quenching of the characteristic red luminescence of the Eu(III) ion. rsc.org This change in light emission can be visually observed under UV light and quantified using spectroscopic methods. The use of time-resolved luminescence intensity helps to avoid interference from background autofluorescence and potential photobleaching that can affect organic fluorophores. rsc.org
Another effective solid-state sensor is the composite optical waveguide (COWG). This type of sensor can be fabricated by spin-coating a thin membrane, such as rhodamine B hydrazide (RbH) mixed with polyvinylpyrrolidone (B124986) (PVP), onto a glass optical waveguide. rsc.org Exposure to DCP vapor at room temperature induces rapid and reversible changes in the absorbance and refractive index of the sensitive membrane. rsc.org These changes can be precisely measured, providing a quantifiable response to the concentration of DCP vapor. rsc.org
Polymer-based films also serve as a versatile platform for DCP vapor detection. Fluorescent chemosensors can be covalently incorporated into a polymer matrix, such as polystyrene. This polymer film can then be used as a solvent-free platform for testing, either by direct exposure to the vapor or by drop-testing a sample onto a test strip made from the film. The interaction between the chemosensor and DCP triggers a significant fluorescence response.
These solid-state film-based sensors provide a stable, low-cost, and effective means for the on-site and real-time detection of DCP vapors, representing a significant advancement in sensor technology for hazardous chemical detection. rsc.orgrsc.org
Microfluidic and Lab-on-a-Chip Systems for Detection
Microfluidic and lab-on-a-chip (LOC) systems represent a significant advancement in analytical chemistry, integrating multiple laboratory functions onto a single, miniaturized chip. These devices offer numerous advantages for the detection of chemical compounds like this compound, including reduced sample and reagent consumption, faster analysis times, high throughput, and enhanced portability. For organophosphate detection, these systems typically incorporate processes like sample handling, mixing, reaction, and detection within a network of microchannels. mdpi.comnih.gov
The core of a microfluidic device for DCP detection is the controlled manipulation of fluids within its microchannels. A sample containing or suspected to contain DCP is introduced into the chip and mixed with specific reagents. mdpi.com The high surface-area-to-volume ratio in microchannels facilitates efficient mixing and rapid reactions. For example, a colorimetric detection scheme can be implemented where an enzyme like acetylcholinesterase (AChE) is inhibited by the organophosphate. This inhibition is then measured through a color-changing reaction, which can be quantified by a detector integrated into the system. mdpi.com Similarly, fluorescent probes that react specifically with DCP can be used, with the resulting fluorescence measured by a micro-optical detection system. dntb.gov.ua
While specific, fully integrated lab-on-a-chip systems designed exclusively for this compound are part of an evolving research area, the foundational technologies have been well-established for the broader class of organophosphorus compounds. mdpi.comnih.gov For instance, microfluidic mixer chips have been developed to enhance the efficiency of the reaction between the sample and the detection reagents, which is a critical step in achieving high sensitivity. mdpi.com Furthermore, complete microchemical systems have been fabricated that include components like refractive microlens arrays and aperture arrays to enable highly sensitive fluorescence detection, capable of measuring nanomolar concentrations of fluorescent solutions. researchgate.net Such systems demonstrate the potential for developing highly sensitive and specific LOC devices for DCP. The integration of these components onto a single chip streamlines the analytical workflow, minimizing manual intervention and enabling automated, on-site analysis. dntb.gov.ua
Quantification Methods and Limit of Detection Studies
The quantification of this compound and the determination of its limit of detection (LOD) are crucial for assessing the performance and applicability of any analytical method. The LOD is defined as the lowest concentration of an analyte that can be reliably detected above the background noise of a system. Various analytical techniques based on fluorescence, colorimetry, and electrochemistry have been developed for the quantification of DCP, each with a characteristic LOD.
Fluorescence-based methods are among the most sensitive. These methods often employ chemodosimeters or probes that exhibit a change in fluorescence intensity or a spectral shift upon reaction with DCP. The detection limit is typically calculated from a calibration curve, which plots the fluorescence response against a range of known DCP concentrations. Research has demonstrated that different fluorescent probes possess distinct sensitivities. For example, some small-molecule probes designed for vapor detection can achieve an LOD as low as 0.14 parts-per-billion (ppb). nih.gov Other systems, such as those using Eu(III) complexes on solid-state films, have reported LODs in the range of 10 to 18 ppb for vapor phase detection. rsc.org In solution, fluorescent probes have achieved even lower detection limits, with some reported values reaching the nanomolar (nM) and micromolar (µM) levels. researchgate.netcolab.ws
Composite optical waveguide (COWG) sensors provide another method for quantification. These sensors show a linear response to DCP vapor over a specific concentration range (e.g., 0.026–26.32 × 10⁻⁶ volume fraction), allowing for direct quantification of the analyte in the gas phase. rsc.org
The table below summarizes the limit of detection for this compound using various analytical methods as reported in scientific literature.
| Analytical Method/Probe | Detection Phase | Limit of Detection (LOD) | Source |
|---|---|---|---|
| Small-Molecule Chromophoric-Fluorogenic Probe | Vapor | 0.14 ppb | nih.gov |
| Eu(III) Probe [Eu(p-OH)] on Solid-State Film | Vapor | 10 ppb | rsc.org |
| Eu(III) Probe [Eu(o-OH)] on Solid-State Film | Vapor | 18 ppb | rsc.org |
| Fluorescent Probe (PTS) | Solution | 10.4 nM | colab.ws |
| Fluorescent BINOL-Si Complex (FS1-FS3) | Solution | 0.0097 µmol/L | researchgate.net |
| Zinc-Schiff Base Organic Nanoparticles (ZnSB-ONPs) | Solution | 55.2 nM (LOQ) | researchgate.net |
| Rhodamine-based Probe 2 | Solution | 0.54 µM | researchgate.net |
| Rhodamine-based Probe 1 | Solution | 0.66 µM | researchgate.net |
Environmental and Ecological Considerations in Research
Environmental Persistence and Degradation Studies
The persistence of Diethyl chlorophosphate in the environment is primarily governed by its susceptibility to hydrolysis, and to a lesser extent, by biodegradation and photolysis.
Hydrolysis: The primary mechanism for the degradation of this compound in the environment is hydrolysis. The presence of a reactive phosphorus-chlorine bond makes the molecule susceptible to nucleophilic attack by water. This process leads to the cleavage of the P-Cl bond, resulting in the formation of diethyl phosphoric acid and hydrochloric acid, which effectively neutralizes the compound. One study notes that controlled hydrolysis can also yield tetraethyl pyrophosphate. While the rapid reaction with water is not always the case, the compound is known to decompose in its presence.
Biodegradation: While specific studies on the biodegradation of this compound are not extensively detailed in the available literature, the broader class of organophosphorus pesticides is known to be susceptible to microbial degradation. Microorganisms in soil and water can utilize organophosphates as a source of phosphorus and carbon. This process is influenced by environmental conditions such as temperature, pH, and the composition of the microbial community.
Photodegradation: Organophosphorus compounds can undergo photodegradation, or breakdown by light. The rate and extent of photolysis depend on the light intensity and the presence of other substances in the environment that can act as photosensitizers. For organophosphorus pesticides in general, photodegradation is considered a potential transformation pathway in aquatic environments.
Due to its reactivity, particularly through hydrolysis, this compound is considered to have low persistence in the environment. Safety data sheets suggest that persistence is unlikely based on available information.
Interaction with Environmental Matrices (e.g., Soil, Water)
The behavior of this compound in the environment is significantly influenced by its interactions with soil and water.
Interaction with Water: this compound is slightly soluble in water. Its primary interaction with water is the hydrolysis reaction described previously, which is the main factor limiting its persistence in aquatic environments. The rate of hydrolysis can be influenced by pH and temperature.
Interaction with Soil: Information regarding the specific interactions of this compound with soil matrices, such as adsorption and desorption characteristics, is limited in publicly available scientific literature. However, for organophosphorus compounds in general, their mobility in soil is governed by their affinity for soil organic matter and clay particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A high Koc value indicates strong adsorption to soil particles and low mobility, while a low Koc value suggests weaker adsorption and a higher potential for leaching into groundwater. Without specific Koc values for this compound, a precise assessment of its mobility in soil is challenging. However, its rapid hydrolysis likely mitigates significant leaching potential. One safety data sheet suggests that the compound will likely be mobile in the environment due to its volatility.
Ecological Impact Assessments
The ecological impact of this compound is primarily associated with its high toxicity as a cholinesterase inhibitor. mdpi.com Accidental release into the environment can pose a significant risk to a wide range of organisms.
Terrestrial Toxicity: this compound exhibits high acute toxicity to mammals through oral, dermal, and inhalation routes of exposure. This indicates a potential risk to terrestrial wildlife that may come into contact with the compound through contaminated food or water sources.
Bioaccumulation Potential: The potential for a chemical to accumulate in the tissues of living organisms is a critical aspect of its ecological risk assessment. Based on available information from safety data sheets, bioaccumulation of this compound is considered unlikely. This is likely due to its rapid hydrolysis in the environment, which prevents it from persisting long enough to be significantly taken up and stored by organisms.
A comprehensive ecological risk assessment for this compound would require more detailed studies on its effects on a variety of trophic levels, including primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish). However, its known high toxicity warrants stringent control measures to prevent its release into the environment.
Conclusion and Future Directions in Diethyl Chlorophosphate Research
Summary of Key Research Contributions
Diethyl chlorophosphate has established itself as a pivotal reagent in organic synthesis, primarily as an efficient phosphorylating agent. Its contributions are notable in several key areas:
Synthesis of Enol Phosphates and Vinyl Halides: A significant body of research has demonstrated the utility of this compound in converting ketones into enol phosphates. These intermediates are valuable precursors for the synthesis of substituted alkenes and can be transformed into β-keto phosphonates, which are crucial for the Horner-Wadsworth-Emmons reaction. researchgate.net Furthermore, a practical synthetic route for preparing vinyl halides from ketones and imides proceeds via the corresponding phosphate (B84403) intermediates formed using this compound. researchgate.net
Natural Product Synthesis: The regioselective formation of enol phosphates using this compound has been a critical step in the total synthesis of complex natural products. For instance, it was instrumental in the synthesis of the natural product (±)-silphinene. researchgate.net
Flame Retardants and Plasticizers: Research has highlighted the role of this compound in the synthesis of monophosphorylated hydroxyphenols. These compounds, which possess a free hydroxy group, are valuable as flame retardants in polycondensation reactions. researchgate.net Its application also extends to the preparation of plasticizers, enhancing material properties in various industrial products. chemimpex.com
Oligonucleotide Synthesis: In the field of biochemistry, this compound is employed in the synthesis of oligonucleotides through N-unprotected methods. This involves the activation of a hydroxyl group to an alkoxide, which then reacts selectively with this compound to yield nucleoside phosphates in high yields. researchgate.net
Pharmaceutical and Agrochemical Synthesis: The compound serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.comdataintelo.com Its ability to introduce a diethyl phosphate group is fundamental in creating compounds with desired biological activities, including drugs that require phosphonate (B1237965) groups for their therapeutic action. chemimpex.com
The following table summarizes the key research contributions of this compound:
Key Research Contributions of this compound
| Research Area | Contribution of this compound | Key Applications |
| Organic Synthesis | Efficient synthesis of enol phosphates and vinyl halides from ketones and imides. researchgate.netresearchgate.net | Precursors for substituted alkenes, Horner-Wadsworth-Emmons reaction. researchgate.net |
| Natural Products | Key reagent in the total synthesis of complex molecules like (±)-silphinene. researchgate.net | Access to biologically active natural compounds. |
| Materials Science | Synthesis of monophosphorylated hydroxyphenols and plasticizers. researchgate.netchemimpex.com | Flame retardants in polymers and improved material properties. researchgate.netchemimpex.com |
| Biochemistry | Used in the N-unprotected synthesis of oligonucleotides. researchgate.net | DNA and RNA synthesis. |
| Medicinal Chemistry | Intermediate in the synthesis of pharmaceuticals containing phosphonate groups. chemimpex.com | Development of new therapeutic agents. researchgate.net |
| Agrochemicals | Intermediate in the production of pesticides and herbicides. dataintelo.com | Crop protection and enhanced agricultural productivity. dataintelo.com |
Unexplored Research Avenues and Challenges
Despite its wide utility, the research landscape of this compound is not without its challenges and unexplored territories. Addressing these will be crucial for expanding its application and ensuring its safe and sustainable use.
Challenges:
Stringent Regulatory Environment: Due to its toxicity, the production and use of this compound are subject to strict regulations. dataintelo.comslideshare.net Compliance with these safety and environmental standards necessitates significant investment in specialized handling procedures and waste management, which can increase operational costs. dataintelo.com
Handling and Disposal: The hazardous nature of this compound requires careful handling protocols to prevent exposure. noaa.gov Developing safer, stabilized formulations or in-situ generation methods could mitigate these risks. The disposal of waste containing this compound also presents a significant environmental challenge. nih.gov
Volatility of Raw Material Prices: The cost of raw materials for synthesizing this compound can be volatile, impacting the economic viability of its large-scale production and application. dataintelo.com
Unexplored Research Avenues:
Development of Novel Catalytic Systems: Exploring new catalysts for reactions involving this compound could lead to improved efficiency, selectivity, and milder reaction conditions, reducing the environmental impact.
Exploration of New Reaction Pathways: While its role as a phosphorylating agent is well-established, investigating its reactivity in other types of chemical transformations could unveil novel synthetic methodologies.
Synthesis of Novel Organophosphorus Compounds: There is potential to utilize this compound as a building block for the synthesis of new classes of organophosphorus compounds with unique chemical and biological properties.
Biodegradable Derivatives: Designing and synthesizing biodegradable derivatives of this compound could address the environmental concerns associated with its persistence and that of its products.
Emerging Applications and Interdisciplinary Research Opportunities
The unique reactivity of this compound continues to open doors to new applications and foster interdisciplinary research.
Advanced Materials Science: Beyond traditional flame retardants, there is an opportunity to use this compound in the synthesis of novel functional polymers and materials. For example, incorporating phosphate groups can modify properties such as ion conductivity, thermal stability, and biocompatibility, leading to applications in batteries, membranes, and biomedical devices. chemimpex.com
Biochemical Probes and Drug Delivery: The ability of this compound to react with biological molecules like proteins and nucleic acids can be harnessed to develop biochemical probes for studying cellular processes. chemimpex.com Furthermore, its derivatives could be explored as components of drug delivery systems, where the phosphate group can be designed to target specific tissues or release a therapeutic agent under certain conditions.
Sensors for Chemical Warfare Agents: this compound is widely used as a less toxic mimic for highly toxic nerve agents like sarin (B92409) in the development of sensitive and selective detection systems. researchgate.netrsc.org This interdisciplinary research, at the intersection of chemistry, materials science, and engineering, is crucial for national security and public safety. Research in this area includes the development of colorimetric and fluorimetric sensors. researchgate.net
Sustainable Synthesis and Application Strategies
The principles of green chemistry are increasingly being applied to the synthesis and application of organophosphorus compounds, including this compound.
Sustainable Synthesis:
Atom Economy and Solvent-Free Conditions: Traditional methods for synthesizing this compound, such as the Atherton-Todd reaction, often involve chlorinated solvents and produce by-products. georganics.skwikipedia.org Future research should focus on developing synthetic routes with higher atom economy and utilizing greener solvents or solvent-free conditions. researchgate.net Electrocatalytic methods using white phosphorus as a starting material are being explored as a more environmentally friendly approach to organophosphorus compound synthesis. researchgate.net
Alternative Reagents: Investigating alternatives to hazardous reagents like phosphoryl chloride could lead to safer and more sustainable production processes. rsc.org The reaction of phosphoryl chloride with ethanol (B145695) is one of the preparation methods. georganics.sk
Sustainable Applications:
Catalytic Applications: Designing this compound derivatives that can act as catalysts rather than stoichiometric reagents would significantly reduce waste generation.
Circular Economy Approaches: Developing methods for the recovery and reuse of this compound or its by-products from industrial processes would contribute to a more circular chemical economy. The shift towards sustainable and bio-based agrochemicals also presents new opportunities for the application of this compound. dataintelo.com
Advanced Computational and Theoretical Studies
Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions involving this compound.
Mechanistic Insights: Density Functional Theory (DFT) and other computational methods are employed to elucidate the mechanisms of reactions where this compound acts as a phosphorylating agent. researchgate.netresearchgate.net These studies can help in understanding the transition states and intermediates involved, providing valuable information for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net
Predicting Reactivity and Selectivity: Theoretical calculations can predict the reactivity of different functional groups with this compound, aiding in the design of selective transformations. Understanding the electronic structure and properties of the molecule is key to predicting its behavior in various chemical environments.
Spectroscopic Analysis: Time-dependent DFT (TDDFT) can be used to interpret the electronic spectra of this compound and its derivatives, which is particularly useful in the development of fluorescent probes for its detection.
The synergy between experimental and computational studies is expected to accelerate the pace of innovation in the field of this compound research, leading to the development of novel applications and more sustainable chemical processes.
Q & A
Q. What are the common synthetic routes for diethyl chlorophosphate (DCP), and how do reaction conditions influence yield and purity?
DCP is synthesized via two primary methods:
- Phosphate Chlorination : Diethyl phosphate reacts with carbon tetrachloride (CCl₄) under controlled conditions, yielding DCP and chloroform as a byproduct. This method requires inert atmospheres to avoid side reactions .
- Catalyzed Phosphorylation : Phosphoryl chloride (POCl₃) reacts with ethanol in the presence of triethylamine (Et₃N) as a catalyst. This method offers higher selectivity but demands precise stoichiometric ratios and low temperatures to prevent hydrolysis . Key Considerations : Impurities like residual POCl₃ or ethanol can form side products (e.g., triethyl phosphate), necessitating purification via fractional distillation under reduced pressure (60°C/2 mmHg) .
Q. How can researchers characterize DCP and verify its identity in synthetic workflows?
- Spectroscopic Analysis : Use ³¹P NMR to confirm the phosphorus environment (δ ~0-5 ppm for DCP). FT-IR identifies the P=O stretch (~1270 cm⁻¹) and P-Cl stretch (~580 cm⁻¹) .
- Chromatography : GC-MS or HPLC with UV detection (λ = 210 nm) quantifies purity. Retention times should align with commercial standards .
- Elemental Analysis : Validate C, H, and P content against theoretical values (C₄H₁₀ClO₃P: C 27.84%, H 5.84%, P 17.96%) .
Q. What are the primary applications of DCP in organic synthesis?
DCP is widely used as a phosphorylating agent:
- Enol Phosphate Formation : Converts ketones to enol phosphates, enabling reductive elimination (e.g., with LiAlH₄) to alkenes or coupling with Grignard reagents for substituted alkenes .
- Nerve Agent Simulants : Serves as a safer alternative to organophosphate nerve agents (e.g., sarin) in toxicity studies due to its hydrolytic stability and structural similarity .
Advanced Research Questions
Q. What mechanistic insights explain DCP’s reactivity in stereoselective phosphorylation reactions?
DCP acts as an electrophilic phosphorus source. In reactions with nucleophiles (e.g., alcohols or amines), the P-Cl bond undergoes nucleophilic substitution. For example:
- In cannabinoid synthesis, DCP phosphorylates enolate intermediates, where the leaving group (Cl⁻) is displaced by the enolate oxygen, forming a P-O bond. Steric effects and solvent polarity (e.g., THF vs. acetonitrile) influence stereoselectivity . Challenge : Competing hydrolysis under aqueous conditions requires anhydrous solvents and inert atmospheres .
Q. How can DCP vapor be detected with high sensitivity in laboratory settings?
Recent advances include:
- Fluorescent Nanofilms : Pyridine-based probes (e.g., DBAP-ETTA) exhibit fluorescence quenching upon DCP exposure due to protonation of the pyridine nitrogen by DCP’s acidic byproducts (e.g., HCl). Detection limits reach 0.12 ppm in vapor phases .
- Validation : Cross-check with GC-MS or colorimetric assays (e.g., Ellman’s reagent for thiol inhibition) ensures accuracy .
Q. What protocols ensure safe handling of DCP given its extreme toxicity?
- Exposure Limits : Dermal LD₅₀ (rabbits) = 8 µL/kg; oral LD₅₀ (rats) = 11 mg/kg. Use glove boxes or fume hoods with HEPA filters .
- Decontamination : Hydrolyze spills with 10% sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts. Monitor air quality with real-time phosphine sensors .
- Regulatory Compliance : Follow OSHA guidelines for organophosphates and document waste disposal per EPA Hazardous Waste Codes (D003) .
Q. How does DCP interact with biomolecules in toxicity studies, and what models are used to assess its effects?
- Cholinesterase Inhibition : DCP irreversibly phosphorylates acetylcholinesterase (AChE) at the serine-hydroxyl active site, mimicking nerve agents. In vitro assays using human erythrocyte AChE quantify inhibition kinetics (IC₅₀ ~5 µM) .
- In Vivo Models : Rodent studies track cholinergic crisis symptoms (e.g., salivation, seizures) and employ antidotes (e.g., atropine + pralidoxime) to validate therapeutic strategies .
Methodological Challenges and Solutions
Q. What strategies mitigate interference from DCP hydrolysis products in biochemical assays?
Hydrolysis of DCP generates HCl and diethyl phosphate, which can denature proteins or alter pH. Solutions include:
Q. How can researchers optimize DCP’s use in synthesizing β-ketophosphonates via Horner-Emmons reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
